molecular formula C8H7NOS B12730629 Thiocyanic acid, m-methoxyphenyl ester CAS No. 14372-67-9

Thiocyanic acid, m-methoxyphenyl ester

Cat. No.: B12730629
CAS No.: 14372-67-9
M. Wt: 165.21 g/mol
InChI Key: ADKQMKHKLPZXNN-UHFFFAOYSA-N
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Description

Thiocyanic acid, m-methoxyphenyl ester is an organic compound with the molecular formula C8H7NOS. It is a member of the thiocyanate family, which is known for its diverse applications in organic synthesis and industrial processes. This compound is characterized by the presence of a thiocyanate group (SCN) attached to a m-methoxyphenyl group, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiocyanic acid, m-methoxyphenyl ester can be synthesized through several methods. One common approach involves the reaction of m-methoxyphenol with thiocyanic acid in the presence of a dehydrating agent such as phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, m-methoxyphenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have significant applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Thiocyanic acid, m-methoxyphenyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiocyanic acid, m-methoxyphenyl ester involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, thereby influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • Thiocyanic acid, 4-methoxyphenyl ester
  • Thiocyanic acid, phenylmethyl ester
  • Thiocyanic acid, methyl ester

Uniqueness

Thiocyanic acid, m-methoxyphenyl ester is unique due to the presence of the m-methoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .

Properties

CAS No.

14372-67-9

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

(3-methoxyphenyl) thiocyanate

InChI

InChI=1S/C8H7NOS/c1-10-7-3-2-4-8(5-7)11-6-9/h2-5H,1H3

InChI Key

ADKQMKHKLPZXNN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)SC#N

Origin of Product

United States

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